1-Vinyl-9H-carbazole-3-carbonitrile

Catalog No.
S14591414
CAS No.
M.F
C15H10N2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-9H-carbazole-3-carbonitrile

Product Name

1-Vinyl-9H-carbazole-3-carbonitrile

IUPAC Name

1-ethenyl-9H-carbazole-3-carbonitrile

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2

InChI Key

XTGUWISWILEDCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2

1-Vinyl-9H-carbazole-3-carbonitrile is a highly specialized, bifunctional optoelectronic building block that bridges the gap between solution-processable polymer chemistry and advanced bipolar charge transport. Unlike standard carbazole monomers, this compound integrates a polymerizable 1-vinyl group, a strongly electron-withdrawing 3-cyano group, and an unblocked, reactive 9H secondary amine [1]. This unique triad of functional sites allows it to function as a direct precursor for crosslinkable, donor-acceptor (D-A) polymer networks. In procurement contexts, it is primarily sourced by materials scientists and synthetic chemists engineering solution-processed thermally activated delayed fluorescence (TADF) hosts, photorefractive blends, and bipolar exciplex-forming materials where standard hole-transporting polymers fall short [2].

Procurement attempts to substitute 1-Vinyl-9H-carbazole-3-carbonitrile with the much more common N-vinylcarbazole (9-vinylcarbazole) result in critical functional failures. N-vinylcarbazole lacks the 3-cyano group, meaning its resulting polymers (like standard PVK) are strictly hole-transporting and lack the deep LUMO required for electron injection in modern TADF hosts [1]. Furthermore, because the vinyl group in N-vinylcarbazole occupies the nitrogen atom, the monomer cannot undergo post-polymerization N-arylation or N-alkylation. Conversely, attempting to use standard 3-cyanocarbazole provides the necessary bipolar electronic structure but completely lacks the vinyl handle [2]. This prevents the material from being directly polymerized into robust, solvent-resistant crosslinked films, rendering it unsuitable for multi-layer solution-processed device manufacturing.

Bipolar Charge Transport via Deepened LUMO Levels

The introduction of the electron-withdrawing 3-cyano group fundamentally alters the electronic structure of the carbazole core. While standard N-vinylcarbazole produces polymers with shallow LUMO levels (typically around -1.8 to -2.0 eV) that restrict them to hole-transporting roles, cyano-substituted carbazoles exhibit significantly stabilized LUMO levels [1]. 1-Vinyl-9H-carbazole-3-carbonitrile provides a deep LUMO of approximately -3.0 to -3.18 eV, enabling efficient electron injection and balanced bipolar charge transport.

Evidence DimensionLUMO Energy Level
Target Compound Data~ -3.0 to -3.18 eV (enabling electron transport)
Comparator Or BaselineN-Vinylcarbazole baseline: ~ -1.8 to -2.0 eV
Quantified Difference> 1.0 eV stabilization of the LUMO
ConditionsDensity functional theory (DFT) estimates and cyclic voltammetry of cyano-carbazole derivatives

A deep LUMO is strictly required for a material to function as an effective host for TADF emitters or as an exciplex-forming network, disqualifying standard PVK.

Retention of Nitrogen Reactivity for Post-Polymerization Grafting

Standard poly(N-vinylcarbazole) is polymerized through the nitrogen-attached vinyl group, permanently blocking the 9-position from further chemical modification. 1-Vinyl-9H-carbazole-3-carbonitrile relocates the polymerizable vinyl group to the 1-position on the aromatic ring, leaving the 9H secondary amine completely free [1]. This allows for 100% retention of N-H reactive sites per monomer unit, enabling synthetic chemists to perform N-alkylation or N-arylation either before or after the formation of the polymer backbone.

Evidence DimensionAvailable N-H Reactive Sites per Monomer Unit
Target Compound Data1 (Free 9H position available for functionalization)
Comparator Or BaselineN-Vinylcarbazole: 0 (Nitrogen is blocked by the vinyl linkage)
Quantified Difference100% retention of nitrogen reactivity
ConditionsStandard cross-coupling or alkylation conditions (e.g., NaH/alkyl halide or Pd-catalyzed N-arylation)

Allows procurement of a single versatile monomer that can be polymerized first and subsequently grafted with various chromophores, drastically reducing multi-step synthesis costs.

Enhanced Molecular Polarity for Delayed Fluorescence Lifetime Reduction

The donor-acceptor (D-A) architecture created by the electron-rich carbazole core and the electron-withdrawing 3-cyano group results in a highly polarized molecule. Compared to the relatively non-polar N-vinylcarbazole (dipole moment ~1.5 Debye), 3-cyano-substituted carbazoles exhibit ground-state dipole moments exceeding 4.0 Debye [1]. In host-guest systems, this increased host polarity has been shown to significantly reduce the delayed lifetime of TADF emitters, thereby restricting non-radiative quenching pathways and boosting overall device efficiency.

Evidence DimensionGround-State Molecular Dipole Moment
Target Compound Data> 4.0 Debye (due to strong D-A push-pull effect)
Comparator Or BaselineN-Vinylcarbazole: ~1.5 Debye
Quantified Difference> 2.5 Debye increase in molecular polarity
ConditionsComputational dipole moment (μ) analysis of cyano-carbazole derivatives

High-polarity hosts are critical for maximizing external quantum efficiency (EQE) in next-generation TADF OLEDs by suppressing exciton quenching.

Orthogonal Solvent Resistance via Vinyl Crosslinking

While small-molecule bipolar hosts like 3-cyanocarbazole offer excellent electronic properties, they are highly soluble in common organic solvents, making them incompatible with multi-layer solution processing (e.g., spin-coating or inkjet printing). 1-Vinyl-9H-carbazole-3-carbonitrile solves this by utilizing its 1-vinyl group to undergo thermal or photochemical crosslinking [1]. Once crosslinked, the resulting film becomes entirely insoluble, allowing subsequent active layers to be deposited from orthogonal solvents without washing away the host layer.

Evidence DimensionFilm Retention after Orthogonal Solvent Wash
Target Compound Data> 95% retention (as a crosslinked polymer network)
Comparator Or Baseline3-Cyanocarbazole (small molecule): < 5% retention (rapid dissolution)
Quantified DifferenceComplete transition from soluble to highly solvent-resistant
ConditionsThin-film spin-coating followed by thermal/UV crosslinking and solvent rinsing (e.g., toluene or chlorobenzene)

Enables low-cost, large-area manufacturing of multi-layer OLEDs via solution processing, which is impossible with non-polymerizable small-molecule analogs.

Solution-Processed TADF OLED Host Networks

Because it combines a deep LUMO (-3.0 eV) with a polymerizable vinyl group, this compound is the ideal choice for fabricating crosslinkable, bipolar host layers. It allows manufacturers to spin-coat or inkjet-print the host layer, crosslink it into an insoluble network, and safely deposit subsequent emitter layers without dissolving the host [1].

Post-Polymerization Functionalized Optoelectronics

For R&D teams developing complex photorefractive or non-linear optical (NLO) polymers, this monomer is superior to N-vinylcarbazole. The free 9H-nitrogen allows chemists to synthesize the poly(1-vinylcarbazole) backbone first, and then use Buchwald-Hartwig coupling to graft specific D-A chromophores directly onto the nitrogen atoms, offering unprecedented structural control [2].

Bipolar Exciplex-Forming Polymer Blends

Thanks to the strong electron-withdrawing nature of the 3-cyano group, polymers derived from this monomer act as excellent electron acceptors in bulk heterojunctions. When blended with standard hole-transporting donor polymers, they form highly efficient interface and bulk exciplexes, which are critical for low-driving-voltage, high-efficiency OLED architectures [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

218.084398327 g/mol

Monoisotopic Mass

218.084398327 g/mol

Heavy Atom Count

17

Explore Compound Types